

An In-depth Technical Guide to 3-Furancarboxylic Acid: Properties, Analysis, and Applications

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Compound of Interest

Compound Name: 3-Furoic acid

Cat. No.: B149116

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Furancarboxylic acid, also known as **3-furoic acid**, is a heterocyclic carboxylic acid with a furan ring substituted at the 3-position. This organic compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique chemical structure imparts specific reactivity and properties that are of significant interest to researchers in medicinal chemistry and material science. This guide provides a comprehensive overview of the physical and chemical properties of 3-Furancarboxylic acid, detailed experimental protocols for its characterization, and insights into its applications.

Physical and Chemical Properties

3-Furancarboxylic acid is a white to light yellow crystalline powder at room temperature.^[1] A summary of its key physical and chemical properties is presented in the tables below.

General and Physical Properties

Property	Value	Reference
Molecular Formula	C ₅ H ₄ O ₃	[2][3]
Molecular Weight	112.08 g/mol	[4]
Appearance	White to light yellow crystalline powder	[1][5]
Melting Point	120-122 °C	[4]
Boiling Point	229.64 °C	
Flash Point	92.7 °C	[2]
Density	1.322 g/cm ³	[2]
pKa	3.9 (at 25 °C)	[1][2][3]
logP	1.03	[6]
Water Solubility	Insoluble to sparingly soluble. One source indicates 64 mg/mL, while others state it is insoluble. Solubility is expected to be pH-dependent.	[4][6]
Solubility in Organic Solvents	Soluble in polar organic solvents like ethanol, ether, and acetone.	[1]

Spectral Data

Spectral Data Type	Key Features	Reference
^1H NMR (DMSO- d_6 , 400 MHz)	δ 12.0 (s, 1H, COOH), 8.31 (s, 1H), 7.78 (s, 1H), 6.76 (s, 1H)	[7]
^{13}C NMR	Data available from various sources, typically showing signals for the carboxylic carbon and the four furan ring carbons.	[4]
Infrared (IR)	Characteristic absorptions for O-H stretch of the carboxylic acid, C=O stretch, and C-O stretching of the furan ring.	[7]
Mass Spectrometry (MS)	Molecular ion peak (M^+) at m/z 112.	[4][8]

Experimental Protocols

Detailed methodologies for determining the key physical and chemical properties of 3-Furancarboxylic acid are provided below.

Melting Point Determination

Apparatus:

- Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)
- Capillary tubes (sealed at one end)
- Thermometer
- Mortar and pestle

Procedure:

- A small amount of 3-Furancarboxylic acid is finely powdered using a mortar and pestle.

- The powdered sample is packed into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[9]
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.[2]
- The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
- The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[10] For a pure compound, this range should be narrow.

Boiling Point Determination

Apparatus:

- Thiele tube or a small test tube with a side arm
- Capillary tube (sealed at one end)
- Thermometer
- Heating source (e.g., Bunsen burner or heating mantle)
- Liquid for heating bath (e.g., mineral oil)

Procedure:

- A small amount of liquid 3-Furancarboxylic acid (if melted) or a solution in a high-boiling solvent is placed in the Thiele tube or test tube.
- A capillary tube, sealed at one end, is placed open-end-down into the liquid.[6]
- The apparatus is heated gently.
- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

- Heating is stopped, and the liquid is allowed to cool slowly.
- The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.^[8]

Solubility Determination

Apparatus:

- Test tubes
- Spatula
- Vortex mixer (optional)
- Solvents (e.g., water, ethanol, hexane, aqueous NaOH, aqueous HCl)

Procedure:

- A small, measured amount (e.g., 10 mg) of 3-Furancarboxylic acid is placed into a test tube.
- A measured volume (e.g., 1 mL) of the desired solvent is added to the test tube.
- The mixture is agitated vigorously (e.g., by vortexing or shaking) for a set period (e.g., 1-2 minutes).^[11]
- The mixture is visually inspected to determine if the solid has completely dissolved.
- The solubility is qualitatively described as soluble, partially soluble, or insoluble. For quantitative analysis, the procedure is repeated with increasing amounts of solute until saturation is reached.

pKa Determination by Potentiometric Titration

Apparatus:

- pH meter with a combination electrode
- Burette

- Beaker
- Magnetic stirrer and stir bar
- Standardized solution of a strong base (e.g., 0.1 M NaOH)
- Deionized water

Procedure:

- A precisely weighed amount of 3-Furancarboxylic acid is dissolved in a known volume of deionized water in a beaker.
- The pH electrode is calibrated using standard buffer solutions.
- The beaker with the acid solution is placed on a magnetic stirrer, and the pH electrode is immersed in the solution.
- The initial pH of the solution is recorded.
- The standardized NaOH solution is added in small, precise increments from the burette.
- After each addition, the solution is allowed to equilibrate, and the pH is recorded.
- The titration is continued past the equivalence point.
- A titration curve is generated by plotting the pH versus the volume of NaOH added.
- The pKa is determined as the pH at the half-equivalence point (the point where half of the acid has been neutralized).^[12]

Spectroscopic Analysis

a. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 5-10 mg of 3-Furancarboxylic acid is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.^[4]

Data Acquisition:

- The NMR tube is placed in the spectrometer.
- ^1H and ^{13}C NMR spectra are acquired according to standard instrument protocols.

b. Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation:

- For a solid sample, a small amount of 3-Furancarboxylic acid is mixed with dry potassium bromide (KBr) and pressed into a thin pellet.
- Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the ATR crystal.

Data Acquisition:

- A background spectrum of the empty sample holder or clean ATR crystal is recorded.
- The sample is placed in the instrument, and the infrared spectrum is recorded.[\[13\]](#)

c. Mass Spectrometry (MS)

Sample Preparation:

- A dilute solution of 3-Furancarboxylic acid is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

Data Acquisition:

- The sample is introduced into the mass spectrometer (e.g., via direct infusion or coupled with a chromatography system).
- The sample is ionized using an appropriate technique (e.g., electrospray ionization - ESI, or electron ionization - EI).[\[14\]](#)
- The mass-to-charge ratios of the resulting ions are measured.

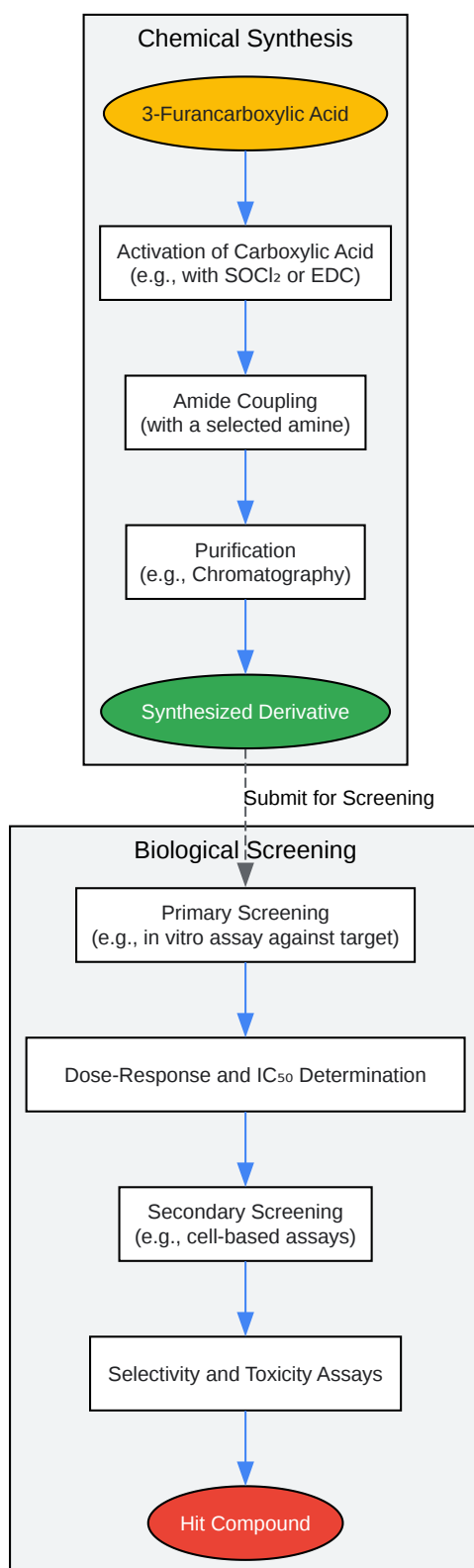
Chemical Reactivity and Applications in Drug Development

3-Furancarboxylic acid is a valuable precursor in the synthesis of more complex molecules. The carboxylic acid group can undergo typical reactions such as esterification, amidation, and conversion to an acyl chloride. The furan ring can participate in electrophilic substitution reactions, although it is less reactive than furan itself due to the electron-withdrawing nature of the carboxylic acid group.

In the context of drug development, 3-Furancarboxylic acid and its derivatives are explored for a variety of biological activities. Furan-containing compounds have been investigated for their potential as antibacterial, antifungal, anti-inflammatory, and anticancer agents.^[15] The synthesis of novel derivatives often involves modifying the carboxylic acid group or substituting the furan ring to optimize biological activity and pharmacokinetic properties.

Workflow for Synthesis and Biological Screening of 3-Furancarboxylic Acid Derivatives

The following diagram illustrates a typical workflow for the synthesis of a 3-Furancarboxylic acid derivative and its subsequent biological screening, a common process in drug discovery.



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Caption: Workflow for the synthesis and biological screening of a 3-Furancarboxylic acid derivative.

Conclusion

3-Furancarboxylic acid is a fundamental building block in organic chemistry with significant potential in the development of new therapeutic agents. A thorough understanding of its physical and chemical properties, coupled with standardized analytical protocols, is essential for its effective utilization in research and development. This guide provides a foundational resource for scientists and professionals working with this versatile compound.

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